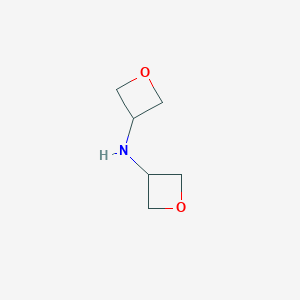

Di(oxetan-3-yl)amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(oxetan-3-yl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMLCWCGBGGOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057682-66-2 | |

| Record name | Di(oxetan-3-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Di Oxetan 3 Yl Amine and Its Analogues

Strategies for Oxetane (B1205548) Ring Formation Relevant to Di(oxetan-3-yl)amine Synthesis.acs.orgthieme-connect.devulcanchem.com

The formation of the oxetane ring is a key challenge due to its inherent ring strain. acs.org Various synthetic strategies have been developed to overcome this, primarily focusing on intramolecular cyclization reactions and the use of versatile precursors like oxetan-3-one.

Intramolecular Cyclization Approaches.acs.orgvulcanchem.com

Intramolecular cyclization, particularly the Williamson etherification, is a well-established and common method for constructing the oxetane ring. thieme-connect.dedoi.org This approach typically involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. The kinetics of forming the four-membered ring are significantly slower compared to three, five, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve reasonable yields. acs.org

One common strategy begins with 1,3-diols, which can be selectively functionalized to facilitate cyclization. thieme-connect.de For instance, monotosylation of a primary alcohol in a 1,3-diol, followed by treatment with a base like sodium hydride (NaH) or potassium tert-butoxide, can induce ring closure to form the oxetane. thieme-connect.de The synthesis of 3,3-disubstituted oxetanes often starts from appropriately substituted dimethyl malonates, which are converted to 1,3-diols through a series of steps including reduction and protecting group manipulations before the final base-mediated cyclization. acs.orgthieme-connect.de

| Starting Material | Key Transformation | Reagents | Product | Ref. |

| 1,3-halohydrin | Williamson etherification | Base (e.g., NaH, KOtBu) | Oxetane | thieme-connect.de |

| 1,3-diol | Monotosylation, cyclization | TsCl, base | Oxetane | thieme-connect.de |

| Substituted dimethyl malonate | Reduction, tosylation, cyclization | LiAlH4, TsCl, base | 3,3-disubstituted oxetane | acs.orgthieme-connect.de |

Oxetan-3-one as a Precursor for 3-Substituted Oxetanes.acs.orgnih.govacs.orgthieme-connect.dersc.orgsigmaaldrich.cnethz.ch

Oxetan-3-one is a highly versatile and commercially available building block for the synthesis of a wide array of 3-substituted oxetanes. acs.orgthieme-connect.de Its ketone functionality allows for a variety of transformations to introduce diverse substituents at the 3-position.

Reductive amination of oxetan-3-one is a widely employed method for the synthesis of 3-aminooxetanes, which are valuable intermediates in drug discovery. acs.orgnih.govacs.orgthieme-connect.de This reaction involves the condensation of oxetan-3-one with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). thieme-connect.de This method is often utilized in the later stages of a synthetic sequence to introduce the oxetane motif. thieme-connect.de The direct synthesis of this compound can be envisioned through the reductive amination of oxetan-3-one with 3-aminooxetane.

| Reactants | Reducing Agent | Product | Ref. |

| Oxetan-3-one, Amine | NaBH(OAc)₃ or NaBH₃CN | 3-Aminooxetane derivative | thieme-connect.de |

Another strategy to form 3-substituted 3-aminooxetanes involves the addition of organometallic reagents to oxetan-3-imine derivatives. acs.org For example, an oxetan-3-imine can be formed by the condensation of oxetan-3-one with a chiral sulfinimine. Subsequent addition of various organometallic reagents, such as Grignard reagents or organolithium compounds, to the imine furnishes 3-functionalized 3-aminooxetanes. acs.org This approach allows for the introduction of a wide range of alkyl, aryl, and other groups at the 3-position. The sulfinyl group can then be removed under acidic conditions to yield the primary amine. acs.org

| Imine Precursor | Organometallic Reagent | Product | Ref. |

| Oxetan-3-imine | Grignard reagent (RMgX) | 3-Alkyl/Aryl-3-aminooxetane | acs.org |

| Oxetan-3-imine | Organolithium reagent (RLi) | 3-Alkyl/Aryl-3-aminooxetane | acs.org |

Reductive Amination with Oxetan-3-one

Introduction of the Amine Functionality and Di-Substitution Pattern.acs.org

The synthesis of this compound specifically requires the formation of a secondary amine bearing two oxetan-3-yl substituents. This can be achieved through several methods, with nucleophilic substitution being a primary route.

Nucleophilic Substitution Reactions with Oxetane Electrophiles.acs.orgnih.govacs.orgresearchgate.net

A straightforward approach to this compound involves the reaction of an oxetane electrophile with an amine nucleophile. A common electrophile is 3-(tosyloxy)oxetane, which can be prepared from 3-hydroxyoxetane. acs.org Reaction of 3-(tosyloxy)oxetane with ammonia (B1221849) would yield 3-aminooxetane. A subsequent reaction of the newly formed 3-aminooxetane with another molecule of 3-(tosyloxy)oxetane would lead to the desired this compound. This SN2 reaction occurs at the carbon of the four-membered ring. acs.org

Alternatively, starting with ammonia, a double alkylation with two equivalents of an oxetane-3-yl electrophile, such as 3-bromooxetane (B1285879) or 3-(tosyloxy)oxetane, could potentially form this compound, although control of over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt could be challenging.

| Electrophile | Nucleophile | Product | Ref. |

| 3-(Tosyloxy)oxetane | Ammonia | 3-Aminooxetane | acs.org |

| 3-(Tosyloxy)oxetane | 3-Aminooxetane | This compound | acs.org |

Aza-Michael Addition in Oxetane Amino Acid Derivatives Synthesis

The aza-Michael addition is a powerful and versatile method for forming carbon-nitrogen bonds, which is particularly valuable in the synthesis of bioactive compounds. dntb.gov.uaresearchgate.net This reaction has been effectively applied to the synthesis of oxetane amino acid derivatives. mdpi.com

A general approach involves the reaction of methyl 2-(oxetan-3-ylidene)acetate with various heterocyclic amines. mdpi.com For instance, the reaction with 4-(Boc-amino)- and 4-(Boc-aminomethyl)piperidines yields the corresponding adducts in moderate yields of 58% and 55%, respectively. mdpi.com The starting material, methyl 2-(oxetan-3-ylidene)acetate, can be prepared from oxetan-3-one through a Horner-Wadsworth-Emmons reaction. dntb.gov.uamdpi.com This strategy provides a straightforward and efficient route to new heterocyclic amino acid-like building blocks containing the oxetane ring. mdpi.com

The aza-Michael addition has been utilized with a range of nitrogen-centered nucleophiles, including heterocyclic aliphatic and aromatic amines. researchgate.netmdpi.com This method is crucial for creating diverse libraries of functionalized oxetane derivatives for further investigation in drug discovery programs. researchgate.net

Formation of Amino-Oxetanes via Defluorosulfonylative Coupling of Sulfonyl Fluorides

A novel and highly effective method for the synthesis of amino-oxetanes involves the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines. domainex.co.ukspringernature.com This reaction represents an alternative pathway to the well-established SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) chemistry. nih.gov Instead of the expected substitution at the sulfur atom, the reaction proceeds through the formation of a planar oxetane carbocation upon gentle warming. springernature.comnih.gov

This carbocation intermediate then couples with a wide variety of amine nucleophiles, offering a disconnection that is comparable to a standard amidation reaction. nih.gov The reaction conditions are generally mild, often just requiring warming, and exhibit high functional group tolerance, making it suitable for creating diverse arrays of amino-oxetane derivatives. springernature.comnih.gov

The starting oxetane sulfonyl fluorides can be prepared in a multi-step sequence from the commercially available oxetan-3-one. thieme-connect.comthieme-connect.com This methodology has been successfully used to synthesize over 80 examples of amino-oxetanes, including analogues of ten existing benzamide (B126) drugs. springernature.com Kinetic and computational studies have provided support for a rate-determining formation of the oxetane carbocation. nih.gov

Advanced Synthetic Transformations for this compound Derivatives

Further diversification of the this compound scaffold and its analogues can be achieved through advanced synthetic transformations, including fluorination and cross-coupling reactions. These methods allow for the introduction of various functional groups, leading to a wide range of structurally diverse molecules.

Fluorination Methodologies for Oxetane Cores

The introduction of fluorine into organic molecules can significantly impact their physicochemical properties, often leading to improved metabolic stability and binding affinity. chemrxiv.orglabmanager.com Several methods have been developed for the fluorination of the oxetane core. chemrxiv.org

One common approach is deoxofluorination , where a hydroxyl group on the oxetane ring is replaced by fluorine. For example, tertiary alcohol 39, formed from the condensation of oxetanone 1 with an enolate, can be converted to the corresponding 3-fluoro-oxetane derivative via deoxofluorination. chemrxiv.org Another strategy involves the nucleophilic substitution of a suitable leaving group, such as a mesylate, with a fluoride source like TBAF. chemrxiv.org This has been shown to proceed in high yield. chemrxiv.org

Additionally, fluoroiodination has been used to introduce both fluorine and iodine atoms across a double bond in an oxetane precursor, leading to a 3-fluoro-3-iodomethyl oxetane derivative in a highly diastereoselective manner. chemrxiv.org This intermediate can then be further transformed into various functionalized oxetanes. chemrxiv.org A recent breakthrough involves a copper-catalyzed transformation of epoxides into fluorinated oxetanes through the insertion of a difluorocarbene species. labmanager.comnews-medical.net

Cross-Coupling Reactions for Diversification of this compound Structures

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds and has been applied to the diversification of oxetane-containing molecules. mdpi.com For instance, a brominated pyrazole-azetidine hybrid containing an oxetane moiety was successfully coupled with various boronic acids. mdpi.com

The optimal conditions for this transformation were found to be using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) at 100 °C, which provided the coupled products in yields ranging from low to excellent (29-94%). mdpi.com This methodology allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical space of accessible oxetane derivatives. mdpi.com The use of 3-iodooxetane (B1340047) as a coupling partner in Suzuki-Miyaura reactions has also been noted as a valuable strategy.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a key method for synthesizing aryl amines. libretexts.orgwikipedia.org This reaction has been employed in the synthesis of complex molecules containing the this compound scaffold. nih.gov

In a specific example, the palladium-catalyzed Buchwald-Hartwig cross-coupling of an aniline (B41778) intermediate with a 5-chloro-pyrazolo[1,5-a]pyrimidine core was a key step in the synthesis of potent inhibitors. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand like BINAP, and a base like Cs₂CO₃ in a solvent such as dioxane under microwave irradiation. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, making it a highly versatile tool for the synthesis of this compound derivatives and related structures. wikipedia.org

Cascade Reactions Involving Oxetane Ring Opening

Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation. These reactions are highly efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. In the context of oxetane chemistry, cascade reactions that involve the ring-opening of the strained four-membered ether have become a powerful strategy for constructing complex molecular architectures. rsc.org

The inherent ring strain of the oxetane moiety makes it susceptible to nucleophilic attack, particularly when activated by a Lewis or Brønsted acid. rsc.orgresearchgate.net However, recent methodologies have demonstrated that the oxetane ring can also be opened under basic or even neutral conditions, often initiated by an intramolecular nucleophile. rsc.orgacs.org This reactivity has been harnessed in cascade sequences where an initial reaction generates a nucleophilic center positioned to attack the oxetane ring intramolecularly, leading to its cleavage and the formation of a new, often larger, heterocyclic system. rsc.org This approach allows for a significant increase in molecular complexity from relatively simple starting materials in a single step. acs.org

Azide-Alkyne Cycloaddition/Oxetane Ring Opening Sequences

A notable example of a cascade reaction involving oxetane ring opening is the sequence combining an azide-alkyne cycloaddition with a subsequent intramolecular oxetane ring scission. rsc.orgrsc.org This methodology provides an efficient, transition-metal-free pathway to valuable heterocyclic scaffolds, such as hydroxymethyl-decorated triazole-fused piperazin-2-ones and rsc.orgmedscape.comdiazepin-4-ones. rsc.orgrsc.org

The process is initiated by a thermal azide-alkyne cycloaddition (TAAC) reaction between an azide (B81097) (like sodium azide) and an N-(oxetan-3-yl)propiolamide derivative. rsc.org This step forms a 1,2,3-triazole ring. The nitrogen atom of the newly formed triazole then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxetane ring. This intramolecular attack leads to the opening of the strained four-membered ring and the concurrent formation of a six- or seven-membered ring, depending on the linker between the oxetane and the amide nitrogen. rsc.org

A plausible reaction mechanism suggests that the process begins with the [3+2] cycloaddition of the azide to the alkyne of the N-(oxetan-3-yl)propiolamide, which is followed by the intramolecular ring-opening of the oxetane. rsc.org Control experiments have demonstrated that the azide-alkyne cycloaddition precedes the oxetane ring opening. rsc.org This sequence has been shown to be scalable and compatible with a wide range of functional groups. rsc.org

The scope of this cascade reaction has been explored with various substituted propiolamides. For instance, N-benzyl-N-(oxetan-3-yl)-3-phenylpropiolamides react with sodium azide to produce triazole-fused piperazin-2-ones in good to excellent yields. rsc.org The reaction tolerates diverse substituents on both the amide nitrogen and the phenyl ring of the propiolamide. rsc.org

Table 1: Synthesis of Triazole-Fused Piperazin-2-ones via Azide-Alkyne Cycloaddition/Oxetane Ring Opening Cascade rsc.orgReaction Conditions: N-(oxetan-3-yl)propiolamide (0.2 mmol), NaN3 (0.4 mmol), K2CO3 (0.4 mmol), in DMSO (2 mL) at 100 °C for 12 h.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Phenyl | Benzyl | 2a | 92 |

| 2 | Phenyl | 4-Methylbenzyl | 2b | 89 |

| 3 | Phenyl | 4-Methoxybenzyl | 2c | 85 |

| 4 | Phenyl | 4-Fluorobenzyl | 2d | 95 |

| 5 | Phenyl | Cyclohexylmethyl | 2e | 81 |

| 6 | Phenyl | Allyl | 2f | 88 |

| 7 | 4-Methylphenyl | Benzyl | 2i | 93 |

| 8 | 4-Methoxyphenyl | Benzyl | 2j | 86 |

| 9 | 4-Chlorophenyl | Benzyl | 2k | 96 |

| 10 | 2-Thienyl | Benzyl | 2m | 84 |

Furthermore, the strategy has been successfully extended to the synthesis of seven-membered triazole-fused rsc.orgmedscape.comdiazepin-4-ones by using N-(oxetan-3-ylmethyl)propiolamide substrates. rsc.org This requires slightly higher reaction temperatures (120 °C) to achieve good yields. rsc.org

Table 2: Synthesis of Triazole-Fused rsc.orgmedscape.comDiazepin-4-ones rsc.orgReaction Conditions: N-(oxetan-3-ylmethyl)propiolamide (0.2 mmol), NaN3 (0.4 mmol), K2CO3 (0.4 mmol), in DMSO (2 mL) at 120 °C for 12 h.

| Entry | R¹ | Product | Yield (%) |

| 1 | Phenyl | 4a | 81 |

| 2 | 4-Methylphenyl | 4b | 85 |

| 3 | 4-Methoxyphenyl | 4c | 82 |

| 4 | 4-Chlorophenyl | 4d | 83 |

| 5 | 3-Chlorophenyl | 4e | 79 |

| 6 | 2-Thienyl | 4f | 75 |

This cascade reaction highlights an efficient use of the oxetane ring as a reactive building block, enabling the rapid assembly of complex, biologically relevant heterocyclic systems from accessible starting materials without the need for transition-metal catalysts. rsc.orgrsc.org

Applications of Di Oxetan 3 Yl Amine in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery Applications

The small, polar, and three-dimensional nature of the oxetane (B1205548) ring has made it an increasingly valuable motif in medicinal chemistry. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net Its incorporation into drug candidates can significantly influence physicochemical properties such as basicity, lipophilicity, and solubility, which are critical for a molecule's pharmacokinetic profile. nih.govresearchgate.netresearchgate.netacs.org Di(oxetan-3-yl)amine, in particular, and related amino-oxetane structures, are gaining attention for their potential to act as bioisosteres and to modulate the properties of drug candidates. thieme.dethieme.deresearchgate.netacs.org

This compound as a Bioisostere in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. enamine.net this compound and other 3-amino-oxetanes have emerged as promising bioisosteres for several common functional groups. researchgate.netthieme.dethieme.deresearchgate.netenamine.net

The oxetane ring has been recognized as a potential bioisosteric replacement for both carbonyl and gem-dimethyl groups. nih.govresearchgate.netacs.orgethz.ch The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl group, and its three-dimensional structure can mimic the steric bulk of a gem-dimethyl group. acs.orgethz.ch Specifically, 3,3-disubstituted oxetanes have been validated as surrogates for gem-dimethyl and carbonyl functionalities. nih.govacs.org The use of an oxetane in place of a gem-dimethyl group can block metabolically weak C-H bonds without the associated increase in lipophilicity. nih.govacs.org When substituting a carbonyl group, an oxetane can enhance metabolic stability and increase the three-dimensionality of a molecule while preserving comparable hydrogen-bonding ability and dipole moment. acs.orgmdpi.com

Aryl amino-oxetanes are considered attractive bioisosteres for benzamides, a common motif in many marketed drugs. thieme.deresearchgate.net The development of novel synthetic methods, such as the defluorosulfonylation of oxetane sulfonyl fluorides, has facilitated the broader investigation of amino-oxetanes as amide mimics. thieme.deresearchgate.net This approach allows for the coupling of a wide range of amines with an oxetane core, providing a versatile platform for exploring this functional group in medicinal chemistry. thieme.deresearchgate.net The resulting amino-oxetane motif is a small, polar, and non-planar functional group with significant potential in drug design. thieme.de

Mimicry of Carbonyl and Gem-Dimethyl Groups

Influence on Molecular Properties for Drug Candidates

The incorporation of a this compound or a related amino-oxetane moiety can have a profound impact on the physicochemical properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govthieme.deresearchgate.netenamine.net

The oxetane ring exhibits a strong inductive electron-withdrawing effect, which can significantly reduce the basicity (pKa) of a nearby amine. nih.govacs.orgnih.gov This effect is most pronounced when the oxetane is positioned alpha to the amine, causing a pKa reduction of approximately 2.7 units. nih.govacs.org The attenuation of amine basicity is a crucial strategy in drug design to mitigate potential liabilities associated with highly basic compounds, such as hERG ion channel inhibition. acs.orgnih.gov Several oxetane-containing drug candidates in clinical trials are amino-oxetanes, where the oxetane motif is strategically used to modulate amine basicity. nih.govacs.org

Table 1: Effect of Oxetane Position on Amine pKa

| Position of Oxetane Relative to Amine | pKa Reduction (units) |

|---|---|

| α (alpha) | ~2.7 nih.govacs.org |

| β (beta) | ~1.9 acs.org |

| γ (gamma) | ~0.7 acs.org |

This table illustrates the decreasing inductive effect of the oxetane ring on amine basicity as the distance between the two functional groups increases.

The introduction of an oxetane ring, including in the form of this compound, can favorably alter a molecule's lipophilicity and aqueous solubility. nih.govacs.orgthieme.deresearchgate.net Replacing a lipophilic group, such as a gem-dimethyl or cyclobutyl group, with a more polar oxetane can lead to a significant reduction in lipophilicity (LogP or LogD). acs.orgnih.gov This reduction in lipophilicity often translates to improved aqueous solubility and can positively impact a compound's metabolic stability. acs.orgnih.gov For instance, the replacement of a cyclobutyl group with an oxetane in a series of IDO1 inhibitors resulted in a 1.5 log unit decrease in lipophilicity, which in turn greatly improved solubility and metabolic stability. nih.gov However, the effect on lipophilicity can be nuanced, with some studies showing a slight increase in lipophilicity when replacing a ketone with a 3,3-diaryloxetane. chemrxiv.org

Metabolic Stability Enhancements

A significant driver for the incorporation of oxetane rings, such as those in this compound, into drug candidates is the enhancement of metabolic stability. researchgate.netacs.org The oxetane moiety often serves as a bioisosteric replacement for functionalities that are prone to metabolic degradation, such as gem-dimethyl groups, morpholines, and carbonyls. acs.orgacs.orgethz.ch This strategy can reduce metabolic clearance, thereby improving the pharmacokinetic profile of a therapeutic agent. researchgate.netnih.gov

Introducing an oxetane can beneficially influence a compound's metabolic stability, lipophilicity, and solubility. acs.org Studies have demonstrated that replacing metabolically labile groups with an oxetane can lead to a reduced rate of metabolic degradation. researchgate.net For instance, the substitution of a morpholine (B109124) ring, which is often susceptible to metabolic oxidation and cleavage, with a more stable piperazine-oxetane has proven to be an effective strategy in drug design. acs.orgnih.gov In one optimization study, replacing a morpholinoamide with an oxetane-containing structure was explored to address high clearance in microsomal preparations. chimia.ch

Research has shown that the oxetan-3-yl amino group, a core feature of this compound, can lead to lower lipophilicity and improved metabolic profiles. acs.orgresearchgate.net The increased polarity and three-dimensional structure of the oxetane ring make molecules less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net For example, in the development of spleen tyrosine kinase (SYK) inhibitors, the replacement of a metabolically vulnerable morpholine ring with a piperazine-oxetane moiety led to improved metabolic stability. acs.orgnih.gov Similarly, progression from other cyclic ethers to oxetane rings in certain compound series resulted in an enhancement in metabolic stability against human liver microsomes (HLM). acs.org

| Original Functional Group | Oxetane-Based Replacement | Observed Metabolic Advantage | Example Drug Candidate/Series | Reference |

|---|---|---|---|---|

| Morpholine | Piperazine-oxetane | Reduced metabolic clearance by oxidation | Lanraplenib (SYK Inhibitor) | acs.orgnih.gov |

| Amino-pyrimidine | Oxetane substituent on nitrogen | Reduced time-dependent inhibition (TDI) of CYP enzymes | GDC-0349 (mTOR Inhibitor) | acs.orgnih.gov |

| gem-Dimethyl group | Spiro-oxetane | Reduced rate of metabolic degradation | General drug discovery programs | ethz.chresearchgate.net |

| Carbonyl group | 3,3-Diaryloxetane | Potential to improve metabolic stability | Benzophenone (B1666685) replacements | researchgate.net |

Rational Design of Oxetane-Containing Therapeutics

The oxetane motif is a powerful tool in the rational design of therapeutics, prized for its ability to fine-tune key physicochemical properties. nih.govmdpi.comnih.gov Medicinal chemists utilize oxetanes to modulate aqueous solubility, lipophilicity (LogD), metabolic clearance, and the basicity (pKa) of nearby functional groups. researchgate.netacs.orgnih.gov The small, polar, and three-dimensional nature of the oxetane ring makes it an attractive structural element for improving "drug-like" qualities and navigating intellectual property landscapes. acs.orgacs.orgnih.gov

Often introduced in the later stages of drug discovery campaigns, oxetanes can resolve issues related to poor pharmacokinetic properties like insufficient solubility or high metabolic clearance. acs.orgnih.gov The replacement of a gem-dimethyl group with an oxetane, for example, can increase aqueous solubility significantly while often reducing metabolic degradation. researchgate.net The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it a more effective hydrogen-bond acceptor than other cyclic ethers and competitive with many carbonyl groups. mdpi.com This feature is crucial for enhancing interactions with biological targets. mdpi.comnih.gov

Amino-oxetanes, which are central to the structure of this compound, are particularly noteworthy. acs.org They have found significant use as peptidomimetics, where the oxetanyl structure confers improved stability against enzymatic degradation while preserving biological activity. acs.org Furthermore, the electron-withdrawing nature of the oxetane ring can modulate the pKa of proximal amines, a property that is frequently exploited to optimize a drug candidate's properties. acs.orgchimia.ch Over half of the oxetane-containing drug candidates in a recent analysis were amino-oxetanes, underscoring their importance in modern drug design. acs.orgnih.gov

Kinase Inhibitors Featuring Oxetane Scaffolds

Oxetane scaffolds have become an increasingly prominent feature in the design of kinase inhibitors, a critical class of therapeutics for diseases such as cancer and autoimmune disorders. mdpi.comnih.govmedchemexpress.com The unique properties of the oxetane ring are leveraged to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.comdoi.org The oxetane can act as a nonclassical isostere of a carbonyl group, interacting with the crucial "hinge" region of the kinase catalytic domain, which is responsible for anchoring ATP. mdpi.comresearchgate.net

Several clinically investigated kinase inhibitors incorporate an oxetane motif, often added during lead optimization to overcome specific challenges. nih.gov

Fenebrutinib (Btk Inhibitor): In the development of this Bruton's tyrosine kinase (Btk) inhibitor, the oxetane motif was introduced to lower the pKa of a piperazine (B1678402) ring from 7.8 to 6.3. nih.gov This modification was part of a broader strategy to reduce hepatotoxicity observed in earlier analogues. nih.gov

Lanraplenib (SYK Inhibitor): This spleen tyrosine kinase (SYK) inhibitor exemplifies the use of a piperazine-oxetane as a more metabolically stable isostere of a morpholine ring, which was prone to oxidation. acs.orgnih.gov

Crenolanib (FLT3/PDGFRα Inhibitor): An oxetane-containing tyrosine kinase inhibitor, Crenolanib is being investigated in multiple clinical studies. chimia.ch The oxetane serves as a small, polar head that increases potency without negatively affecting lipophilicity or other key properties. nih.gov

ALK Inhibitors: Researchers developed potent inhibitors against anaplastic lymphoma kinase (ALK) by incorporating a pendant oxetane on a piperazine ring within a 2,4-diarylaminopyrimidine scaffold. acs.org

The polar, solvent-exposed nature of the oxetane in some covalent inhibitors can also form hydrogen-bond interactions with solvent and protein residues, improving the stability of the covalent complex and increasing residence time. nih.gov

| Kinase Inhibitor | Target Kinase(s) | Role of the Oxetane Scaffold | Reference |

|---|---|---|---|

| Fenebrutinib | Bruton's tyrosine kinase (Btk) | Lowered pKaH of a piperazine ring to reduce toxicity. | nih.gov |

| Lanraplenib | Spleen tyrosine kinase (SYK) | Served as a metabolically stable isostere for a morpholine ring. | acs.orgnih.gov |

| Crenolanib | FLT3, PDGFRα | Acted as a small polar head to increase potency. | nih.govchimia.ch |

| GDC-0349 | mTOR | Reduced pKaH and hERG inhibition. | acs.orgnih.gov |

| PF-06821497 | EZH2 | Improved metabolic stability and solubility over the lead compound. | nih.gov |

| Unnamed Analogues | Anaplastic lymphoma kinase (ALK) | Incorporated as a pendant group on piperazine to generate potent inhibitors. | acs.org |

Thiamine (B1217682) Analogues and Pyruvate (B1213749) Dehydrogenase Inhibitors

A compelling application of the amino-oxetane structure is in the design of inhibitors for thiamine pyrophosphate (TPP)-dependent enzymes, such as the E1-subunit of the pyruvate dehydrogenase complex (PDHc). cam.ac.uknih.gov PDHc plays a crucial role in cellular bioenergetics, and its selective inhibition is a therapeutic strategy being explored for certain types of cancer where the complex is overexpressed. cam.ac.ukresearchgate.net

In a notable study, researchers developed potent and selective inhibitors of PDH E1 based on thiamine analogues. cam.ac.uknih.gov An initial series of inhibitors featured an ester linker, which achieved low nanomolar affinity but was metabolically unstable due to hydrolysis by esterases. cam.ac.uk When the ester was replaced with a more stable amide linker to prevent hydrolysis, the binding affinity to the enzyme was significantly reduced. cam.ac.uknih.gov

To resolve this dilemma of stability versus potency, an amino-oxetane was introduced as a bioisostere of the problematic amide linker. cam.ac.uknih.gov This strategic modification successfully restored high binding affinity while retaining the desired metabolic stability against esterase-catalyzed hydrolysis. cam.ac.uk The amino-oxetane moiety effectively mimicked the necessary interactions within the enzyme's active site without being susceptible to cleavage. cam.ac.uknih.gov

| Thiamine Analogue Linker | Binding Affinity to PDH E1 | Stability to Esterase Hydrolysis | Reference |

|---|---|---|---|

| Ester | High (low nanomolar) | Low (fully degraded) | cam.ac.uk |

| Amide | Low (significantly reduced) | High (stable) | cam.ac.uk |

| Amino-oxetane | High (affinity improved) | High (stable) | cam.ac.uknih.gov |

Polymer Chemistry and Materials Science

The strained four-membered ring of oxetane derivatives, including structures related to this compound, makes them valuable monomers in polymer chemistry. researchgate.netwikipedia.org These compounds can undergo ring-opening polymerization to produce polyethers, also known as polyoxetanes, which possess a range of desirable properties. rsc.orgontosight.airsc.org These properties include good chemical resistance, thermal stability, and excellent mechanical characteristics. rsc.org Consequently, oxetane-based polymers are used in high-performance applications such as coatings, sealants, adhesives, and advanced inks. rsc.orgrsc.org

The ability of a specific oxetane derivative to polymerize is influenced by the nature and position of its substituents, which affect the ring strain and basicity of the ether oxygen. wikipedia.org A wide variety of 3-substituted and 3,3-disubstituted oxetanes have been successfully polymerized. wikipedia.org The resulting polymers' final characteristics, such as crystallinity and melting temperature, are highly dependent on the substituents. wikipedia.org For instance, symmetrically 3,3-disubstituted oxetanes tend to form crystalline polymers. wikipedia.org Energetic polymers, which are used as binders in rocket propellants and explosives, have been synthesized by incorporating energetic groups like nitramino or azido (B1232118) groups onto the oxetane side chains. doi.orgrsc.org

This compound and Related Oxetanes as Monomers for Ring-Opening Polymerization

This compound and related oxetane derivatives are important precursors for polymerization. rsc.orgrsc.org The high ring strain of the oxetane ring, calculated to be around 107 kJ/mol, is a key thermodynamic driving force for polymerization, making it significantly more reactive than less-strained cyclic ethers like the six-membered tetrahydropyran. wikipedia.orgosti.gov The polymerization typically proceeds via a cationic ring-opening mechanism, initiated by acids or other cationic species. wikipedia.orgrsc.org

Oxetane monomers are noted for their high reactivity in cationic polymerization, which can be attributed to their ring strain and the high basicity of the heterocyclic oxygen atom (pKa ≈ 2.0) compared to epoxides (pKa ≈ 3.7). osti.govradtech.org This higher basicity facilitates the initiation and propagation steps of the polymerization process. osti.gov The polymerization of oxetane monomers often results in high-performance materials and can be initiated by various methods, including photo-initiation using onium salts, which is valuable for applications like UV curing. rsc.orgresearchgate.net

Cationic Ring-Opening Polymerization (CROP) Mechanisms

The cationic ring-opening polymerization (CROP) of oxetanes is a well-studied process that primarily proceeds via an SN2-type nucleophilic attack. osti.govresearchgate.net The polymerization is initiated by a cationic species, typically a protonic acid or Lewis acid, which activates the oxetane monomer. wikipedia.orgrsc.org The propagation step involves the nucleophilic attack of the oxygen atom from an incoming monomer molecule on one of the α-carbon atoms of the activated, protonated oxetane ring (the oxonium ion). rsc.orgrsc.org This attack opens the strained ring and regenerates the cationic active center at the end of the growing polymer chain. rsc.org

Two primary competitive mechanisms are generally considered for CROP: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. acs.orgtandfonline.com

Active Chain End (ACE) Mechanism: In this mechanism, the active species is a tertiary oxonium ion at the end of the polymer chain. A neutral monomer molecule attacks this active chain end to propagate the chain. acs.orgtandfonline.com Because oxetane is a much more basic monomer than the resulting polyether backbone, the ACE mechanism is the predominant pathway for its polymerization. acs.org

Activated Monomer (AM) Mechanism: This mechanism becomes relevant in the presence of protic additives like alcohols or water. The monomer is first protonated to form a secondary oxonium ion (the "activated monomer"). A nucleophilic group from the end of a polymer chain (e.g., a hydroxyl group) then attacks this activated monomer. acs.orgtandfonline.com

For most oxetane polymerizations, the process begins with the formation of a secondary oxonium ion by protonation, which then reacts with a neutral monomer to form a more stable tertiary oxonium ion. radtech.orgacs.org This tertiary oxonium ion serves as the active center for propagation via the ACE mechanism. radtech.orgacs.org

Anionic Ring-Opening Polymerization (AROP) Considerations

Anionic ring-opening polymerization (AROP) is a powerful method for producing polymers with controlled molecular weights and structures. rsc.orgnih.gov However, the direct AROP of monomers containing amine functionalities, such as this compound, presents significant challenges. The acidic proton on the secondary amine can interfere with anionic initiators and propagating chain ends, potentially acting as a terminating agent. rsc.org This is a common issue in the polymerization of functional monomers where reactive groups must often be protected before polymerization. acs.org

For oxetanes specifically, AROP has been successfully employed for monomers like (3-hydroxymethyl)oxetanes using a potassium t-butoxide/crown ether catalyst system. radtech.org However, for amine-containing monomers, a protection strategy is typically necessary. For instance, related aziridine (B145994) monomers are often N-activated with sulfonyl groups to facilitate anionic polymerization, with the protecting group being removed post-polymerization to yield the desired polyamine. rsc.org A similar strategy would likely be required for this compound, where the amine is first protected (e.g., by silylation or sulfonylation), followed by polymerization and subsequent deprotection to yield a functional polyether with pendant secondary amine groups derived from the original monomer.

Development of Functional Polymeric Materials

The incorporation of this compound into a polymer backbone, likely through a ring-opening mechanism, would produce functional polymeric materials with distinct properties. acs.org The resulting polyether would feature repeating units containing a secondary amine and a pendant oxetane ring (if only one ring opens) or a cross-linked network (if both rings react).

The key functional groups of the monomer contribute uniquely to the final polymer's characteristics. The oxetane rings are highly polar and can act as excellent hydrogen-bond acceptors, a property that can enhance the solubility and modify the physicochemical profile of materials. acs.org The secondary amine group provides a reactive site for post-polymerization modification, allowing for the attachment of other molecules or for creating cross-linked materials. uni-muenchen.de For example, the amine could be acylated or alkylated to introduce new functionalities or quaternized to create cationic polymers.

| Functional Group | Potential Contribution to Polymer Properties | Relevant Citations |

|---|---|---|

| Secondary Amine (-NH-) | Provides a site for post-polymerization modification (e.g., grafting, cross-linking); can influence polymer basicity and hydrophilicity. | rsc.orguni-muenchen.de |

| Oxetane Rings | Increases polarity and three-dimensionality; acts as a strong hydrogen-bond acceptor, potentially improving solubility and altering metabolic stability in biomedical applications. | acs.org |

Catalysis Research Involving this compound Derivatives

While direct use of this compound as a catalyst is not widely documented, its derivatives hold significant potential, primarily as ligands in transition metal catalysis or as organocatalysts. nih.govbeilstein-journals.org

Use in Organic Transformation Development

The field of organocatalysis often utilizes chiral secondary amines to activate substrates through the formation of enamine or iminium ion intermediates. rsc.org A chiral derivative of this compound could potentially be designed for such asymmetric transformations. Furthermore, multidentate amine ligands are crucial in transition metal catalysis, where they stabilize the metal center and modulate its reactivity and selectivity. nih.govnumberanalytics.com Derivatives of this compound could be synthesized to act as ligands for various metal-catalyzed reactions, such as hydrogenations, oxidations, or cross-coupling reactions. numberanalytics.commdpi.com The combination of a central amine with two flanking oxetane rings offers a unique steric and electronic environment that could be exploited in catalyst design. researchgate.net

Coordination Chemistry of Amine-Functionalized Oxetanes

The study of how amine-functionalized oxetanes bind to metal centers is essential for developing new catalysts and functional materials. scirp.org The dual functionality of an amine and an oxetane ring provides multiple potential binding sites for metal ions. researchgate.net

Ligand Design and Metal Complexation with this compound

This compound can be classified as a multidentate neutral ligand. nih.gov It possesses three potential donor atoms: the central nitrogen of the secondary amine and the oxygen atoms of the two oxetane rings. This structure allows for versatile coordination modes depending on the metal ion's size, charge density, and steric requirements. nih.govmdpi.com

The ligand could exhibit different denticities:

Monodentate (κ¹): Coordination occurs only through the central nitrogen atom.

Bidentate (κ²): Coordination involves the nitrogen and one of the oxetane oxygen atoms, forming a chelate ring.

Tridentate (κ³): The ligand binds through the nitrogen and both oxetane oxygens, creating a pincer-like coordination environment.

The flexible nature of the ligand allows it to adopt various geometries around a metal center, such as trigonal pyramidal or trigonal bipyramidal, influencing the properties and subsequent reactivity of the resulting metal complex. nih.gov

| Coordination Mode | Denticity | Potential Donor Atoms | Potential Resulting Geometry | Relevant Citations |

|---|---|---|---|---|

| Monodentate | κ¹ | N | Dependent on other ligands | nih.govresearchgate.net |

| Bidentate Chelation | κ² | N, O | Distorted Tetrahedral/Square Planar | scirp.orgmdpi.com |

| Tridentate Chelation | κ³ | O, N, O' | Trigonal Bipyramidal/Facial Octahedral | nih.gov |

Supramolecular Chemistry Investigations

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound is an excellent candidate for such investigations due to its distinct hydrogen bond donor and acceptor sites. researchgate.net The secondary amine (N-H group) serves as a hydrogen bond donor, while the lone pairs on the oxygen atoms of the two oxetane rings act as strong hydrogen bond acceptors. acs.org

This dual functionality allows for the formation of self-assembled structures, such as one-dimensional chains or two-dimensional sheets, through intermolecular hydrogen bonding. samipubco.com These self-assembly processes could be used to construct ordered materials or to act as a host in host-guest chemistry. The specific geometry and polarity imparted by the two oxetane rings could lead to unique and predictable packing arrangements in the solid state. researchgate.net

Computational and Theoretical Studies on Di Oxetan 3 Yl Amine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the molecular and electronic structure of Di(oxetan-3-yl)amine. These calculations can predict geometries, orbital energies, and other fundamental electronic properties, providing a detailed picture of the molecule's nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study various oxetane (B1205548) derivatives, providing valuable data on their geometry and electronic properties. nih.govnih.gov For instance, DFT calculations at the B3LYP/6-31G* level have been used to investigate the molecular structures of novel energetic oxetane derivatives. nih.gov These studies are crucial for understanding the backbone of energetic polymers derived from oxetanes. nih.gov

Novel oxetane-functionalized derivatives have been synthesized and their properties investigated using DFT calculations to obtain optimized ground-state geometry and the distribution of frontier molecular orbital energy levels. nih.gov The theoretical absorption spectra of new molecules can be determined using the TD-DFT method, and the electronic structure can be investigated using natural bond orbital (NBO) analysis. biointerfaceresearch.com

The following table summarizes key molecular properties of this compound predicted by computational methods.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| TPSA (Topological Polar Surface Area) | 61.27 Ų |

| LogP | 0.0762 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

| Data sourced from computational models. uni.luchemscene.com |

Ab Initio Methods in Oxetane Systems

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods have been employed to study oxetane and its derivatives, often in conjunction with DFT to validate results and provide a more complete understanding. rsc.orgrsc.org For example, the mechanism of ring-opening polymerization of oxetane cation series compounds was investigated using both DFT (B3LYP) and ab initio (MP2) methods with 6-31G(d,p) and 6-311++G(d,p) basis sets. rsc.orgrsc.org The results from both methods were found to be suitable for calculating the electronic structure of the oxetane system, with small differences observed between the different computational levels. rsc.org These studies help in understanding the structural changes and energy profiles of polymerization reactions. rsc.orgrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, providing detailed pathways and energetic information that can guide experimental work.

Transition State Analysis and Energy Profiles

Understanding the transition states and energy profiles of reactions involving oxetanes is crucial for predicting their reactivity. Computational studies have been instrumental in this area. For the ring-opening polymerization of oxetane, DFT and ab initio methods have been used to fully optimize the geometries of reactants, transition states, intermediates, and products. rsc.orgrsc.org Vibrational analysis is used to confirm the nature of each stationary point on the potential energy surface. rsc.orgrsc.org

Key findings from these studies include:

The polymerization of oxetane proceeds through the continuous attack of the oxygen atom of an oxetane molecule on a carbon atom of the oxetane cation. rsc.orgrsc.org

The activation energy for the initial step of polymerization is very low, indicating that acidified oxetane readily polymerizes. rsc.orgrsc.org

As the polymer chain grows, the activation energy of polymerization increases, and the reaction rate gradually levels off. rsc.org

The potential energy profile for the polymerization pathway shows a ladder-like shape, with the total energy of the system decreasing as the degree of polymerization increases. rsc.org

The table below shows a conceptual representation of the energy profile for the step-wise polymerization of oxetane.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Conceptual) |

| Initiation | Oxetane + Initiator | [Oxetane---Initiator]‡ | Ring-opened Cation | Low |

| Propagation (Dimer) | Cation + Oxetane | [Cation---Oxetane]‡ | Dimer Cation | Moderate |

| Propagation (Trimer) | Dimer Cation + Oxetane | [Dimer---Oxetane]‡ | Trimer Cation | Higher |

Solvent Effects in Computational Polymerization Studies

The solvent can play a significant role in chemical reactions, and computational models are increasingly able to account for these effects. For the ring-opening polymerization of oxetane, the self-consistent reaction field (SCRF) theory has been used to study the influence of solvents like tetrahydrofuran (B95107) and dichloromethane. rsc.orgrsc.orgresearchgate.net These implicit solvent models treat the solvent as a continuous medium, which can be a computationally efficient way to capture the bulk effects of the solvent on the reaction energetics. mdpi.com More explicit models, which include a number of solvent molecules in the calculation, can provide insights into specific interactions like hydrogen bonding but are more computationally expensive. mdpi.com

Prediction and Analysis of Molecular Properties

Computational methods are not only used to study reaction mechanisms but also to predict a wide range of molecular properties. For this compound and its analogs, these predictions can guide the synthesis of new materials with desired characteristics.

Properties that can be predicted include:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions. biointerfaceresearch.com The HOMO-LUMO energy gap can indicate the potential for charge-transfer interactions within the molecule. biointerfaceresearch.com

Thermochemical Properties: Heats of formation can be calculated using isodesmic reactions, which helps in assessing the energetic content of compounds. nih.gov

Physical Properties: Density, which is a crucial parameter for energetic materials, can be predicted. nih.gov

Spectroscopic Properties: UV-Vis spectra can be simulated to understand the electronic transitions. biointerfaceresearch.comresearchgate.net

The following table lists some quantum chemical parameters that are often calculated to predict molecular properties.

| Parameter | Description | Relevance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Indicates chemical reactivity and stability. biointerfaceresearch.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. researchgate.net |

| Global Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. biointerfaceresearch.com |

| Global Softness (σ) | The reciprocal of hardness | Indicates the molecule's reactivity. biointerfaceresearch.com |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | |

| Electron Affinity (A) | Energy released when an electron is added | |

| Ionization Potential (I) | Energy required to remove an electron | A lower value suggests higher reactivity. researchgate.net |

These computational predictions are invaluable for the rational design of new molecules and materials based on the this compound scaffold. core.ac.ukarxiv.org

Frontier Molecular Orbital Energy Levels

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

While specific experimental or calculated values for this compound are not detailed in the available literature, density functional theory (DFT) calculations are commonly employed to determine these properties for related molecules. researchgate.netresearchgate.net For instance, DFT studies on various organic molecules and energetic materials are used to investigate their electronic structures and photophysical properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com Computational studies on other oxetane derivatives help in understanding the potential electronic characteristics of this compound. The concept of chemical hardness, which is related to the HOMO-LUMO gap, is used to analyze the susceptibility of compounds to chemical transformations. nih.gov

Table 1: Representative Frontier Molecular Orbital Energy Data for Amine and Oxetane-Containing Compounds This table presents typical values from computational studies on related molecular structures to illustrate the expected range for this compound. The exact values for this compound require specific calculation.

| Property | Typical Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.0 to -10.0 | Relates to electron-donating ability (nucleophilicity). |

| LUMO Energy | +1.0 to +3.0 | Relates to electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 9.0 to 13.0 | Indicates chemical reactivity and kinetic stability. numberanalytics.com |

Energetic Properties and Stability Assessments

The energetic properties of oxetane derivatives are of significant interest, particularly for applications as energetic materials. nih.govuni-muenchen.de The oxetane ring possesses considerable strain energy (approximately 106 kJ·mol⁻¹), which can contribute to the energy release of a molecule. nih.gov Computational methods, such as DFT, are used to predict key energetic parameters like heats of formation (ΔHf), density (ρ), detonation velocity (D), and detonation pressure (P). nih.gov

Studies on energetic oxetane monomers, which serve as building blocks for polymers, show that the introduction of specific functional groups can significantly enhance their energetic performance. nih.gov For many designed oxetane derivatives, detonation performances are comparable to established energetic polymer monomers. nih.gov The stability of energetic compounds is also a critical factor. For instance, in some nitrogen-containing heterocyclic compounds, the breaking of N-O or C-N bonds can be the primary decomposition step, and the energy required for this indicates the molecule's stability. acs.org The thermal stability of related compounds has been assessed, with decomposition temperatures varying based on molecular structure and intermolecular forces. d-nb.inforesearchgate.net

Table 2: Calculated Energetic Properties of Representative Energetic Oxetane Derivatives This table includes data for various substituted oxetanes to provide context for the potential properties of this compound as an energetic material.

| Compound Class | Heat of Formation (Condensed Phase, kJ·mol⁻¹) | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Reference |

|---|---|---|---|---|

| Designed Oxetane Derivatives (e.g., T4, T5) | > 210 | 1.2 - 1.6 | Comparable to NIMMO, AMMO, BAMO | nih.gov |

| Oxetane derivative (carbamate) | Not specified | Not specified | 6241 | d-nb.info |

| Dinitro-pyrazolyl oxetane derivative | Not specified | 1.890 | ~8300 | uni-muenchen.de |

Conformational Analysis and Intermolecular Interactions

Intermolecular interactions are crucial for understanding the solid-state properties of a compound, such as its crystal packing and density. mdpi.com Computational studies can predict and analyze these interactions, which include hydrogen bonds, van der Waals forces, and other electrostatic interactions. uni-muenchen.demdpi.com In this compound, the secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atoms in the oxetane rings and the nitrogen atom itself can act as hydrogen bond acceptors. acs.org These interactions can lead to the formation of one-, two-, or three-dimensional networks in the solid state, significantly influencing the material's stability and density. d-nb.info Analysis using Hirshfeld surfaces is a common computational tool to investigate and quantify different types of intermolecular contacts. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how a molecule's chemical structure correlates with its biological activity or physical properties. nih.gov QSAR provides a quantitative model of this relationship, often using statistical methods and calculated molecular descriptors. nih.goveuropa.eu These models can then be used to predict the properties of new, unsynthesized compounds. mdpi.com

The oxetane motif has become increasingly popular in drug discovery. nih.govacs.org It is often used as a replacement for other chemical groups, such as gem-dimethyl or carbonyl groups, to improve a molecule's physicochemical properties. nih.govacs.org Introducing an oxetane can enhance aqueous solubility, metabolic stability, and lipophilicity, and can also influence the basicity of nearby amine groups. nih.govacs.org Computational studies have shown that the oxetane can act as a "conformational lock," rigidifying a molecule's structure, or as a hydrogen-bond acceptor. acs.org

For this compound, an SAR or QSAR study would involve synthesizing and testing a series of related compounds where the core structure is systematically modified. The goal would be to build a model that correlates structural features (descriptors) with a specific activity, such as inhibitory potency against a biological target or an energetic property. nih.govscience.gov Such models are crucial for the rational design of new molecules with improved characteristics. nih.govmdpi.com

Future Research Directions and Emerging Opportunities for Di Oxetan 3 Yl Amine

Development of Novel Synthetic Routes and Stereoselective Methodologies

While the incorporation of oxetanes into molecules is increasingly common, the development of new and efficient synthetic routes remains a critical area of research. acs.orgdoi.org A primary challenge is that the inherent ring strain makes cyclization to form four-membered ethers kinetically less favorable than for rings with three, five, or six members. acs.org

The most established method for synthesizing the oxetane (B1205548) ring is the intramolecular Williamson etherification, which typically involves the base-promoted cyclization of a 1,3-diol precursor where one alcohol is activated as a leaving group (e.g., a tosylate). acs.orgdoi.orgthieme-connect.de However, recent advancements have focused on creating more diverse and complex oxetane building blocks.

Key areas of development include:

Use of Oxetan-3-one: Commercially available oxetan-3-one has become a crucial starting material. thieme-connect.de It serves as an electrophile in various transformations, such as reductive aminations and organometallic additions, to generate 3-amino-oxetanes and 3-substituted-3-hydroxyoxetanes, respectively. nih.govacs.orgdoi.org

Stereoselective Methods: As chirality is a key consideration in drug discovery, the development of stereoselective syntheses is paramount. Recent progress includes the iridium-catalyzed reductive coupling of oxetan-3-one to afford enantioenriched oxetanols and the diastereoselective radical addition to chiral N-sulfinylimines. doi.org Another approach achieves complete retention of stereochemistry through the synthesis of amino alcohol substituted oxetanes from chiral epoxy ethers. thieme-connect.de A novel domino reaction has also been reported where a titanium enolate of methyl 2-(oxetan-3-yl)acetate adds to chiral tert-butanesulfinyl ketimines, followed by an intramolecular oxetane ring-opening to create highly substituted pyrrolidines with three contiguous stereocenters. researchgate.net

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Williamson Etherification | Cyclization of a 1,3-diol where one hydroxyl group is converted to a good leaving group. | Most common and established method for complex oxetanes. | acs.orgdoi.orgthieme-connect.de |

| Reductive Amination of Oxetan-3-one | Reaction of oxetan-3-one with an amine in the presence of a reducing agent. | Direct and efficient route to 3-amino-oxetanes. | nih.govacs.org |

| Ring-Opening of Epoxides | Intramolecular ring-opening of a suitably functionalized epoxide to form the oxetane ring. | Allows for high stereochemical control. | thieme-connect.de |

| Iridium-Catalyzed Reductive Coupling | Enantioselective coupling of oxetan-3-one with dienes or allylic acetates. | Produces enantioenriched oxetanols. | doi.org |

| Halocyclization of Alcohols | Fluorocyclization or iodocyclization of allyl or homoallylic alcohols. | Introduces both the oxetane ring and a functional handle (halide) simultaneously. | doi.org |

Exploration of Expanded Chemical Space with Di(oxetan-3-yl)amine

The oxetane motif is an emergent tool for exploring new chemical space in drug discovery. acs.orgmdpi.com Its ability to confer desirable physicochemical properties makes it an attractive building block for generating novel molecular scaffolds. nih.govacs.org this compound and related amino-oxetanes provide a three-dimensional, polar core that can be used to modify existing drug molecules or to build entirely new ones. nih.govacs.org

The introduction of an oxetane ring can:

Increase Three-Dimensionality: Moving away from flat, aromatic structures is a key goal in modern medicinal chemistry to improve selectivity and properties. The puckered, non-planar structure of the oxetane ring helps achieve this. nih.govacs.org

Modulate Physicochemical Properties: The high polarity of the oxetane ring can improve aqueous solubility and reduce lipophilicity, which are often problematic properties in drug candidates. nih.govacs.org

Serve as a Bioisostere: The oxetane group is recognized as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, allowing for property modulation while retaining biological activity. nih.govacs.orgdoi.org

Researchers are using building blocks like this compound to synthesize libraries of compounds, such as kinase inhibitors and peptidomimetics, thereby accessing previously unexplored regions of chemical space. acs.orgdoi.orgmdpi.comresearchgate.net For example, replacing a carbonyl group in known kinase inhibitors with an oxetane moiety has been explored as a strategy to create new interactions with the hinge region of the kinase enzyme. mdpi.com

| Application Area | Example of Expanded Chemical Space | Rationale | Reference |

|---|---|---|---|

| Kinase Inhibitors | Replacing a benzophenone (B1666685) scaffold with a 3,3-diaryloxetane. | The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the carbonyl interaction with the kinase hinge region. | mdpi.com |

| Peptidomimetics | Incorporation of oxetane amino acids into peptide chains. | Improves stability against enzymatic degradation while maintaining bioactivity; can induce turn conformations in macrocycles. | acs.orgdoi.org |

| Fragment-Based Drug Discovery | Synthesis of diverse, small oxetane-containing fragments with various functional groups (esters, amides, nitriles). | Provides novel, 3D-rich starting points for drug discovery programs. | rsc.org |

Advanced Functionalization Strategies for this compound

The functionalization of the this compound scaffold and its use in modifying more complex molecules are rapidly advancing. A significant trend is late-stage functionalization, where the oxetane motif is introduced near the end of a synthetic sequence, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. doi.org

Key advanced strategies include:

Specialized Reagents: The development of novel reagents has been instrumental. For instance, oxetane sulfonyl fluorides have been created to facilitate the coupling of 3-aryl-oxetane fragments with a wide array of nucleophiles, including amines, under mild conditions. nih.govacs.orgdoi.org This method was used to create amino-oxetane bioisosteres of amides in potent enzyme inhibitors. cam.ac.uk

Decarboxylative Coupling: New strategies have emerged that use decarboxylation to couple oxetane amino acid building blocks with abundant aryl halides, expanding the toolkit for creating complex oxetane-containing molecules. nih.govacs.org

C-H Functionalization: An innovative approach involves the direct functionalization of a C-H bond in an alcohol substrate to form the oxetane ring, bypassing the need for pre-functionalized starting materials and enabling the late-stage modification of complex molecules like steroids and carbohydrates. researchgate.netacs.org

Friedel-Crafts Reactions: Lewis acid-catalyzed Friedel-Crafts reactions of oxetan-3-ols with arene nucleophiles have been developed to produce 3-aryl-3-hydroxyoxetanes, which can be further diversified. doi.org

Interdisciplinary Applications of this compound

The unique properties of the oxetane ring have led to its application in diverse scientific fields beyond traditional organic synthesis.

Medicinal Chemistry: This is the most prominent interdisciplinary application. acs.orgacs.orgresearchgate.net The oxetane ring in general, and by extension the this compound scaffold, is used to fine-tune the properties of drug candidates. nih.gov The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity (pKa) of a proximal amine, which is a powerful tool for optimizing drug absorption and reducing off-target effects. nih.gov It has been successfully employed as a bioisosteric replacement for gem-dimethyl groups to block metabolic weak spots without increasing lipophilicity and for carbonyl groups to improve metabolic stability. acs.orgacs.org

Materials Chemistry: The stability and polarity of the oxetane ring are also being exploited in materials science. For example, azido (B1232118) oxetane monomers are used as binders in energetic materials to enhance efficiency, where the 3,3-disubstituted pattern provides a crucial balance of reactivity and chemical stability. doi.org

Chemical Biology: Amino-oxetanes are being used as tools to probe biological systems. For instance, thiamine (B1217682) analogues incorporating an amino-oxetane moiety have been developed as potent and selective inhibitors of the enzyme pyruvate (B1213749) dehydrogenase, providing chemical probes to study its role in cancer metabolism. cam.ac.uk

| Physicochemical Property | Effect of Oxetane Incorporation | Application | Reference |

|---|---|---|---|

| Basicity (pKa) | An oxetane alpha to an amine reduces its pKa by ~2.7 units. | Optimizing drug absorption and reducing hERG liability. | nih.gov |

| Solubility | The polar oxetane ring generally increases aqueous solubility. | Improving bioavailability of poorly soluble compounds. | nih.govacs.org |

| Metabolic Stability | Can block metabolically labile sites or improve stability compared to carbonyl analogues. | Increasing drug half-life. | acs.orgacs.org |

| Lipophilicity (LogP/LogD) | Can introduce steric bulk without a significant increase in lipophilicity. | Balancing potency with favorable pharmacokinetic properties. | nih.govacs.org |

Addressing Synthetic and Stability Challenges in Complex Molecular Scaffolds

Despite the significant promise of this compound and related compounds, several challenges must be addressed to realize their full potential.

Synthetic Challenges: A primary hurdle is the limited commercial availability of diverse oxetane building blocks, which constrains the substitution patterns that can be easily accessed. nih.govacs.org While methods for late-stage construction of the oxetane ring exist, they are often linear and not ideal for the rapid generation of analogues needed in early-stage discovery. acs.org Furthermore, accessing specific substitution patterns, such as 3,3-disubstitution, can be difficult, sometimes leading to undesired side reactions like Grob fragmentation instead of the intended cyclization. acs.orgmdpi.com

Stability Issues: The ring strain that confers many of the oxetane's useful properties also makes it susceptible to ring-opening, particularly under harsh acidic conditions or at high temperatures. nih.govacs.org The stability of the oxetane ring is highly dependent on its substitution pattern. Generally, 3,3-disubstituted oxetanes are the most stable because the substituents sterically hinder the approach of external nucleophiles. nih.govacs.org However, the presence of an internal nucleophile (e.g., a nearby alcohol or amine) can facilitate ring-opening even in these systems. nih.govdoi.org Predicting the stability of a given oxetane within a complex molecule remains a challenge, requiring careful consideration during the design and synthesis process. acs.org

Future research will need to focus on developing more robust and versatile synthetic methods to overcome these limitations and on building a better predictive understanding of oxetane stability to guide the design of new and improved molecules.

常见问题

Basic: What are the standard synthetic routes for preparing Di(oxetan-3-yl)amine, and how are reaction conditions optimized?

This compound (CAS 21635-88-1) is typically synthesized via intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions . A common approach involves nucleophilic substitution to introduce substituents to the oxetane ring. For example, N-(2-Methoxybenzyl)oxetan-3-amine is synthesized by forming the oxetane ring first, followed by functionalization with a methoxybenzyl group via nucleophilic substitution . Optimization involves adjusting solvent polarity (e.g., dioxane for homogeneous reactions), temperature (room temperature to 120°C), and base strength (e.g., NaOH or KOH) to minimize side reactions.

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on 1H/13C NMR to confirm the oxetane ring’s strained ether structure and amine substitution patterns. X-ray crystallography is used to resolve stereochemistry, as demonstrated for CNBF-derivatized amines . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., NH stretching at ~3300 cm⁻¹). For purity assessment, HPLC with UV detection or GPC (for polymeric derivatives) is recommended .

Advanced: How does the strained oxetane ring in this compound influence its reactivity in medicinal chemistry applications?

The oxetane ring’s high ring strain (~106 kJ/mol) enhances electrophilicity, making it a versatile intermediate in drug design. For instance, methyl(oxetan-3-yl)amino groups are incorporated into spiro compounds (e.g., EP 4 374 877 A2) to improve metabolic stability and solubility . The strain facilitates ring-opening reactions under mild acidic or nucleophilic conditions, enabling covalent binding to biological targets. Computational studies (e.g., DFT) can predict regioselectivity in these reactions .

Advanced: What methodological challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Interference from secondary amines or hydrolysis byproducts complicates quantification. Derivatization with reagents like salicylaldehyde in chloroform/dioxane mixtures improves selectivity for primary amines, as secondary amines (e.g., diethanolamine) often do not react under these conditions . LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in biological or environmental samples. Contradictions in data (e.g., unexpected peaks) may arise from impurities or degradation; stability studies under varying pH and temperature are critical .

Advanced: How can this compound derivatives be integrated into polymeric systems for catalytic applications?

Copolymers containing amine moieties (e.g., N-(4-vinylbenzyl)-di(2-picolyl)amine) are synthesized via free radical polymerization, with molar ratios tuned to balance hydrophobicity and metal-binding capacity . This compound’s rigid structure can stabilize metal complexes (e.g., Zn²⁺) in hydrolytic nanozymes, enhancing catalytic efficiency for ester hydrolysis. Kinetic studies (e.g., Michaelis-Menten analysis) and TEM for nanoparticle sizing are used to evaluate performance .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

This compound derivatives require PPE (gloves, goggles, lab coats) due to potential irritation (skin/eyes) and respiratory hazards. Fume hoods are mandatory during synthesis to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services, as outlined in SDS documents . Stability tests under ambient conditions (e.g., moisture sensitivity) should precede scale-up .

Advanced: What role does this compound play in addressing contradictions in amine reactivity data?

Discrepancies in reactivity (e.g., unexpected alkylation products) may stem from the oxetane ring’s strain altering nucleophilicity. For example, steric hindrance at the 3-position can slow SN2 reactions, favoring elimination pathways. Mechanistic studies (e.g., kinetic isotope effects) and in situ FTIR to monitor intermediate formation help resolve such contradictions .

Basic: What are the key differences between this compound and other strained cyclic amines (e.g., azetidines) in synthesis?

Azetidines (4-membered nitrogen rings) exhibit greater basicity due to less electron-withdrawing character compared to oxetanes. This compound’s ether oxygen reduces ring strain slightly (~10-15 kJ/mol less than azetidines), affecting reactivity in ring-opening polymerizations. Comparative DFT calculations and pKa measurements quantify these differences .

Advanced: How is this compound utilized in spiro compound design to enhance pharmacokinetic properties?

In EP 4 374 877 A2, the oxetane’s rigidity is leveraged to design spirocyclic carboxamides with improved bioavailability. The amine group facilitates hydrogen bonding with targets (e.g., kinases), while the oxetane reduces metabolic degradation. Molecular docking and plasma stability assays validate these enhancements .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Side reactions (e.g., over-alkylation) are minimized using protecting groups (e.g., Boc for amines) and low-temperature conditions (−78°C). Flow chemistry enables precise control of reaction time and stoichiometry, reducing dimerization. In-line NMR monitors reaction progress in real time .

Retrosynthesis Analysis